

Dichlorodihexylsilane: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dichlorodihexylsilane*

Cat. No.: *B100287*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Dichlorodihexylsilane**

Dichlorodihexylsilane ($C_{12}H_{26}Cl_2Si$) is a versatile organosilicon compound that serves as a crucial intermediate in a variety of chemical syntheses.^[1] Its utility is particularly pronounced in the pharmaceutical and diagnostic sectors, where it functions as a precursor for active pharmaceutical ingredients (APIs) and as a foundational component for diagnostic reagents.^[1] The controlled reactivity of its silicon-chlorine bonds allows for the construction of complex molecular architectures, making it a valuable tool for drug development professionals. This guide provides a comprehensive overview of the physical and chemical properties of **Dichlorodihexylsilane**, along with relevant experimental protocols and safety information.

Core Physical and Chemical Properties

Dichlorodihexylsilane is a combustible and corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled. It is characterized by its moisture sensitivity, a common trait among chlorosilanes, which readily hydrolyze in the presence of water.

Property	Value	Source
CAS Number	18204-93-8	[1] [2]
Molecular Formula	C ₁₂ H ₂₆ Cl ₂ Si	[1] [2]
Molecular Weight	269.33 g/mol	[1] [2]
Physical State	Colorless Liquid	[2]
Purity	>90.0% (GC)	
Density	0.97 g/cm ³	[2]
Refractive Index	1.45	[2]
Boiling Point	Data not available	
Melting Point	Data not available	[2]
Solubility	Reacts with water	[3]

Chemical Reactivity and Handling

The primary chemical characteristic of **Dichlorodihexylsilane** is the reactivity of its Si-Cl bonds. These bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis. This reaction produces silanols, which can then condense to form siloxanes. The reactivity with water necessitates that **Dichlorodihexylsilane** be handled under anhydrous conditions to prevent unwanted reactions and the release of corrosive hydrogen chloride gas.

Due to its hazardous nature, strict safety protocols must be followed when handling **Dichlorodihexylsilane**. It is classified as a substance that causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

Safety Information:

- Hazard Statements: H227 (Combustible liquid), H290 (May be corrosive to metals), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).

- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P234 (Keep only in original container), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P330 + P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P403 + P235 (Store in a well-ventilated place. Keep cool), P406 (Store in corrosive resistant container with a resistant inner liner), P501 (Dispose of contents/ container to an approved waste disposal plant).

Experimental Protocols

Synthesis of Dichlorodihexylsilane via Grignard Reaction

A common method for the synthesis of dichlorodialkylsilanes is the Grignard reaction, involving the reaction of a Grignard reagent with silicon tetrachloride. The following is a representative protocol for the synthesis of **Dichlorodihexylsilane**.

Materials:

- Magnesium turnings
- 1-Bromohexane
- Silicon tetrachloride (SiCl_4)
- Anhydrous diethyl ether
- Iodine crystal (for initiation)
- Standard dry glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel, nitrogen inlet)

Procedure:

- Grignard Reagent Formation:
 - Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Place magnesium turnings in the flask and add a small crystal of iodine.
 - In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether.
 - Add a small amount of the 1-bromohexane solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
 - Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the hexylmagnesium bromide.
- Reaction with Silicon Tetrachloride:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.
 - Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. The stoichiometry should be carefully controlled to favor the formation of the **dichlorodihexylsilane** (approximately 2 equivalents of Grignard reagent to 1 equivalent of SiCl₄).
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification:
 - Filter the reaction mixture to remove the magnesium salts.

- Wash the salts with anhydrous diethyl ether to recover any product.
- Combine the filtrate and washings.
- Remove the solvent by distillation.
- The crude **Dichlorodihexylsilane** can be purified by fractional distillation under reduced pressure.

Synthesis of **Dichlorodihexylsilane** via Grignard Reaction.

Hydrolysis of Dichlorodihexylsilane

The hydrolysis of dichlorosilanes is a fundamental reaction. The following protocol is adapted from the hydrolysis of a similar compound and can be applied to **Dichlorodihexylsilane** to form the corresponding diol, which is a precursor to polysiloxanes.

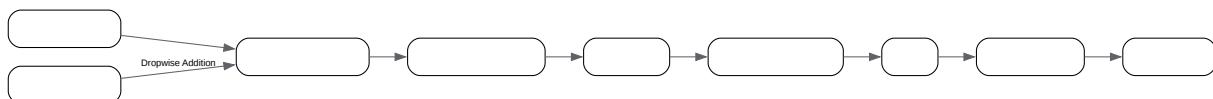
Materials:

- **Dichlorodihexylsilane**
- Toluene
- Diethyl ether
- Sodium bicarbonate (NaHCO_3)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, mechanical stirrer, separatory funnel)

Procedure:

- Reaction Setup:

- In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve **Dichlorodihexylsilane** in a mixture of toluene and diethyl ether.
- In the dropping funnel, prepare an aqueous solution of sodium bicarbonate.
- Hydrolysis:
 - While vigorously stirring the **Dichlorodihexylsilane** solution, add the aqueous sodium bicarbonate solution dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 35 °C.
 - After the addition is complete, continue stirring for 2-3 hours at room temperature.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer with deionized water and then with a saturated brine solution.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
 - The solvent can be removed under reduced pressure to yield the crude dihexylsilanediol.



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Hydrolysis of **Dichlorodihexylsilane** to Dihexylsilanediol.

Spectral Properties (Predicted)

While experimental spectral data for **Dichlorodihexylsilane** is not readily available, the expected characteristics can be predicted based on the analysis of similar organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the two hexyl chains. The protons on the carbon alpha to the silicon atom will be the most deshielded. The integration of the signals will correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the six different carbons of the hexyl group. The carbon atom directly bonded to the silicon will appear at a characteristic chemical shift.
- ^{29}Si NMR: The silicon-29 NMR spectrum would show a single resonance, providing direct evidence for the silicon environment.

Infrared (IR) Spectroscopy

The IR spectrum of **Dichlorodihexylsilane** is expected to exhibit characteristic absorption bands for the following functional groups:

- C-H stretching: Around $2850\text{-}2960\text{ cm}^{-1}$ from the hexyl groups.
- C-H bending: Around $1375\text{-}1465\text{ cm}^{-1}$.
- Si-Cl stretching: Typically in the region of $450\text{-}650\text{ cm}^{-1}$.
- Si-C stretching: Around $600\text{-}800\text{ cm}^{-1}$.

Mass Spectrometry (MS)

The mass spectrum of **Dichlorodihexylsilane** would show a molecular ion peak corresponding to its molecular weight (269.33 g/mol). Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic intensity ratio. Fragmentation would likely involve the loss of hexyl groups and chlorine atoms.

Applications in Drug Development

Dichlorodihexylsilane's role as an API synthesis precursor is significant.^[1] The silicon atom can be incorporated into the carbon skeleton of a drug molecule to modify its physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. The two hexyl chains provide significant lipophilicity, which can be advantageous for targeting specific biological membranes or for enhancing the solubility of a drug in lipid-based formulations. The dichlorosilyl functional group provides a reactive handle for further chemical modifications, allowing for the attachment of other functional groups or the formation of polymeric drug delivery systems.

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